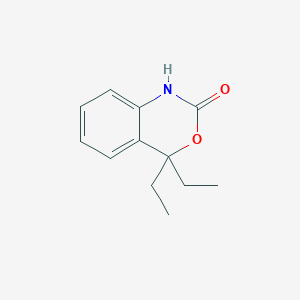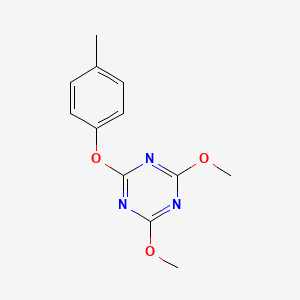
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
Vue d'ensemble
Description
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and yields the desired heterocycle under mild reaction conditions. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Formation of oxazinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxazines depending on the reagents used
Applications De Recherche Scientifique
4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe and in drug discovery.
Medicine: Explored for its anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of materials with specific electronic and thermal properties.
Mécanisme D'action
The mechanism of action of 4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine proteases like human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in their substituents and oxidation states.
Dihydroquinoxalinones: Similar in terms of their
Propriétés
Numéro CAS |
850198-45-7 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4,4-diethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-3-12(4-2)9-7-5-6-8-10(9)13-11(14)15-12/h5-8H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
OHZZXZLXHIEZBD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2NC(=O)O1)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)
![N-[4-(pyrazol-3-yl)-phenyl]-formamide](/img/structure/B8679380.png)
![3-[(Ethoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8679386.png)
![Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-](/img/structure/B8679387.png)
![Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)
